2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]
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Overview
Description
2,2’-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide] typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,2’-(oxydibenzene-4,1-diyl)bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) and 3-iodoaniline under controlled conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving automated reaction setups and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2’-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide] can undergo various chemical reactions, including:
Oxidation: The aromatic rings and amide groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The iodine atoms in the 3-iodophenyl groups can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2,2’-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide] involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The presence of iodine atoms enhances its binding affinity through halogen bonding interactions. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,2’-(oxydibenzene-4,1-diyl)bis(1H-benzimidazole): Similar in structure but lacks the iodine atoms and amide groups.
2,2’-(oxydibenzene-4,1-diyl)bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid): Precursor to the target compound, lacks the 3-iodophenyl groups.
Uniqueness
The presence of iodine atoms in 2,2’-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide] imparts unique properties such as enhanced binding affinity and potential for radio-labeling, making it distinct from its analogs .
Properties
Molecular Formula |
C42H24I2N4O7 |
---|---|
Molecular Weight |
950.5 g/mol |
IUPAC Name |
N-(3-iodophenyl)-2-[4-[4-[5-[(3-iodophenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C42H24I2N4O7/c43-25-3-1-5-27(21-25)45-37(49)23-7-17-33-35(19-23)41(53)47(39(33)51)29-9-13-31(14-10-29)55-32-15-11-30(12-16-32)48-40(52)34-18-8-24(20-36(34)42(48)54)38(50)46-28-6-2-4-26(44)22-28/h1-22H,(H,45,49)(H,46,50) |
InChI Key |
SEONBYPSTXIDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC(=CC=C8)I |
Origin of Product |
United States |
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